![molecular formula C17H17N3O3S2 B319497 N-acetyl-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B319497.png)
N-acetyl-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea
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Overview
Description
N-acetyl-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea typically involves the following steps:
Formation of the Indole Ring: The indole ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Sulfonylation: The indole ring is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Carbamothioylation: The sulfonylated indole is reacted with a thiourea derivative to introduce the carbamothioyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carbamothioyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
N-acetyl-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-acetyl-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Sulindac: Another nonsteroidal anti-inflammatory drug with a sulfonyl group.
Uniqueness
N-acetyl-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea is unique due to its combination of indole, sulfonyl, and carbamothioyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C17H17N3O3S2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C17H17N3O3S2/c1-12(21)18-17(24)19-14-6-8-15(9-7-14)25(22,23)20-11-10-13-4-2-3-5-16(13)20/h2-9H,10-11H2,1H3,(H2,18,19,21,24) |
InChI Key |
WPVHMIPIDHVXSM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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